molecular formula C7H8N2O3 B3097527 2-Ethoxypyrimidine-4-carboxylic acid CAS No. 1312556-74-3

2-Ethoxypyrimidine-4-carboxylic acid

Cat. No.: B3097527
CAS No.: 1312556-74-3
M. Wt: 168.15 g/mol
InChI Key: PLVMYMOPOSRGRA-UHFFFAOYSA-N
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Description

Precursor Synthesis and Derivatization Strategies

The preparation of this compound often commences with the synthesis of highly functionalized pyrimidine precursors. These intermediates are then strategically modified to yield the target carboxylic acid. Two prominent strategies involve the use of 2-halopyrimidine intermediates and pyrimidine carboxylic acid esters.

Approaches Utilizing 2-Halopyrimidine Intermediates

A common and effective route to this compound involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 2-position of the pyrimidine ring. The precursor, 2-chloropyrimidine-4-carboxylic acid, serves as a versatile starting material. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the ethoxide ion displaces the chloride ion.

The reactivity of 2-halopyridines towards sodium ethoxide has been studied, providing insights into the factors governing the rates of such nucleophilic aromatic substitutions. Generally, electron-withdrawing groups on the ring enhance the rate of substitution. In the case of pyrimidines, the two nitrogen atoms in the ring act as strong electron-withdrawing groups, facilitating the attack of the nucleophile at the halogen-bearing carbon.

A plausible synthetic scheme starting from a 2-halopyrimidine is outlined below:

StepReactant(s)Reagent(s)ProductDescription
12-Chloro-4-methylpyrimidineOxidizing Agent (e.g., KMnO4)2-Chloropyrimidine-4-carboxylic acidOxidation of the methyl group to a carboxylic acid.
22-Chloropyrimidine-4-carboxylic acidSodium Ethoxide (NaOEt) in EthanolThis compoundNucleophilic substitution of the chlorine atom with an ethoxy group.

Methods Involving Pyrimidine Carboxylic Acid Esters

Another significant synthetic strategy utilizes pyrimidine carboxylic acid esters as key intermediates. This approach often involves the initial construction of an ester-functionalized pyrimidine ring, followed by hydrolysis to the desired carboxylic acid. A notable example is the synthesis of ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, which can be a precursor to related carboxylic acids.

The general approach involves:

Synthesis of the pyrimidine ester: This can be achieved through various cyclization reactions.

Hydrolysis of the ester: The ester is then hydrolyzed, typically under basic or acidic conditions, to yield the corresponding carboxylic acid.

For instance, the hydrolysis of ethyl 2-ethoxypyrimidine-4-carboxylate to this compound would be a critical final step. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Carbonyl Activation and Functional Group Interconversions

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, through carbonyl activation. These transformations are crucial for creating a diverse range of derivatives for various applications.

Esterification Pathways for Carboxylic Acid Derivatives

The conversion of this compound to its corresponding esters can be achieved through several established methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.commasterorganicchemistry.com

General Reaction Scheme for Fischer Esterification:

Carboxylic AcidAlcoholCatalystEster Product
This compoundR-OH (e.g., Methanol (B129727), Ethanol)H2SO4 or TsOHAlkyl 2-ethoxypyrimidine-4-carboxylate

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Amide Formation from Carboxylic Acid Precursors

The synthesis of amides from this compound is a fundamental transformation. This can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent to facilitate the direct reaction with an amine.

One common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk

A general procedure for amide synthesis using a coupling agent is as follows:

Carboxylic AcidAmineCoupling Agent(s)Amide Product
This compoundR-NH2DCC/HOBt or EDC/HOBtN-substituted-2-ethoxypyrimidine-4-carboxamide

Alternatively, the carboxylic acid can be converted to its acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is highly reactive and readily reacts with an amine to form the corresponding amide. sciepub.com

Cyclization and Ring-Forming Reactions for Pyrimidine Core Construction

The fundamental pyrimidine structure of this compound can be constructed through various cyclization reactions. These methods typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative.

A classic method for pyrimidine synthesis is the Pinner synthesis, which involves the reaction of an amidine with a β-keto ester. In the context of this compound synthesis, a potential pathway could involve the condensation of an O-ethylisourea (an ethoxy-substituted amidine) with a β-keto ester that has a carboxylate or a precursor group at the appropriate position.

A review of catalyzed methods for pyrimidine synthesis highlights the versatility of cyclocondensation reactions. For instance, the reaction of amidines with α,β-unsaturated ketones can lead to pyrimidine derivatives. mdpi.com A modified Pinner reaction using β-keto esters and amidines is a common strategy. mdpi.com

The general principle of these cyclocondensation reactions is the formation of two new bonds to create the heterocyclic ring. The specific substituents on the final pyrimidine ring are determined by the choice of the starting dicarbonyl compound and the amidine. For the synthesis of a 2-ethoxy-4-carboxylic acid derivative, the starting materials would need to be carefully selected to incorporate the ethoxy group at the 2-position and a carboxyl or ester group at the 4-position.

A plausible, though not explicitly detailed in the provided search results for the target molecule, cyclization approach is summarized below:

1,3-Dicarbonyl Component (or equivalent)Amidine ComponentProduct
Diethyl 2-formylsuccinateO-EthylisoureaEthyl 2-ethoxypyrimidine-4-carboxylate

Following the cyclization to form the ester, hydrolysis would then yield the desired this compound.

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of intricate chemical strategies. This article focuses exclusively on specific advanced techniques for its synthesis, including homologation, biocatalytic approaches, reaction optimization, and regioselective considerations.

Properties

IUPAC Name

2-ethoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-8-4-3-5(9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVMYMOPOSRGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Ethoxypyrimidine-4-carboxylic acid and its Derivatives

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group (-COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. nih.govlibretexts.org The exact chemical shift can be influenced by factors such as solvent and concentration due to hydrogen bonding.

The protons of the ethoxy group (-OCH₂CH₃) will give rise to two distinct signals. The methylene (B1212753) protons (-OCH₂-) are adjacent to an electronegative oxygen atom, which causes them to be deshielded and appear as a quartet in the range of 4.0-4.5 ppm. These protons are split into a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethoxy group are further from the oxygen and therefore appear more upfield, typically as a triplet between 1.2 and 1.5 ppm, split by the adjacent methylene protons.

The pyrimidine (B1678525) ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating nature of the ethoxy group. The proton at position 6 (H-6) is expected to be more deshielded than the proton at position 5 (H-5) due to the anisotropic effect of the adjacent carboxylic acid group. Consequently, the signal for H-6 would likely appear further downfield than that of H-5. These two protons would appear as doublets due to coupling to each other.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-COOH10.0 - 13.0Broad Singlet
Pyrimidine H-68.5 - 9.0Doublet
Pyrimidine H-57.5 - 8.0Doublet
-OCH₂CH₃4.0 - 4.5Quartet
-OCH₂CH₃1.2 - 1.5Triplet

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear in the range of 160-180 ppm. libretexts.org The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2 (C-2), bonded to the electronegative ethoxy group, and the carbon at position 4 (C-4), bonded to the carboxylic acid group, are expected to be the most deshielded among the ring carbons. The remaining pyrimidine carbons, C-5 and C-6, will appear at relatively higher fields.

The carbons of the ethoxy group will also be distinguishable. The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the oxygen atom, appearing in the range of 60-70 ppm, while the methyl carbon is expected around 14-16 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH160 - 180
Pyrimidine C-2160 - 165
Pyrimidine C-4150 - 155
Pyrimidine C-6140 - 145
Pyrimidine C-5120 - 125
-OCH₂CH₃60 - 70
-OCH₂CH₃14 - 16

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show a correlation between the H-5 and H-6 protons of the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show cross-peaks between H-5 and C-5, H-6 and C-6, the methylene protons and the methylene carbon of the ethoxy group, and the methyl protons and the methyl carbon of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the C-2 and C-4 carbons of the pyrimidine ring. princeton.edu For instance, the carboxylic acid proton could show a correlation to C-4. The H-5 proton might show correlations to C-4 and C-6, while the H-6 proton could correlate with C-4 and C-5. The methylene protons of the ethoxy group would be expected to show a correlation to the C-2 of the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ for the carbonyl (C=O) stretching of the carboxylic acid. echemi.com

C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage are expected to appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations of the pyrimidine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹.

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the pyrimidine ring (C=C and C=N bonds) are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will show a strong band. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum, aiding in the structural confirmation.

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Carboxylic Acid/EtherC-O Stretch1200 - 1300Medium
Pyrimidine RingC-H Stretch> 3000Medium
Ethoxy GroupC-H Stretch< 3000Medium
Pyrimidine RingC=C, C=N Stretches1400 - 1600Medium to Strong

Note: These are predicted values and may be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The structure of this compound, containing a substituted pyrimidine ring and a carboxylic acid group, possesses chromophores that give rise to distinct electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyrimidine ring and the carbonyl group of the carboxylic acid. The primary transitions observed for such molecules are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. wikipedia.org

The pyrimidine nucleus, an aromatic heterocycle, typically exhibits strong π → π* transitions. rsc.org The presence of substituents on the ring, such as the ethoxy and carboxylic acid groups, can modulate the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), depending on the nature of the substituent and its interaction with the ring's π-system.

The carbonyl function within the carboxylic acid group also contributes to the UV spectrum, primarily through a weak n → π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the oxygen lone pairs to the antibonding π* orbital of the C=O double bond. For many carboxylic acids, this absorption is observed at wavelengths around 210 nm, though conjugation can shift this value. researchgate.netlibretexts.org In aqueous solutions, the weak π←n transition of the carboxylic group in dicarboxylic acids has been observed with a maximum around 260 nm. copernicus.org Studies on hydrogen-bonded dimers of carboxylic acids have identified n–π transitions around 7.2 eV (~172 nm) and 9.8 eV (~126 nm), and π–π* transitions around 8.5 eV (~146 nm) and 11.1 eV (~112 nm). rsc.org

Expected Electronic Transition Associated Functional Group Typical Wavelength Region Relative Intensity
π → πPyrimidine Ring200-300 nmHigh
n → πPyrimidine Ring (N atoms)> 270 nmLow to Medium
n → π*Carbonyl (C=O) of Carboxylic Acid~260-300 nmLow

This table presents expected values based on the analysis of similar compounds and functional groups.

UV-Vis spectroscopy is a straightforward and effective method for the quantitative determination of pyrimidine derivatives, provided they are in a pure solution with no interfering substances absorbing at the analytical wavelength. nih.govnih.gov The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length.

A validated UV-Vis spectroscopic method for a pyrimidine derivative demonstrated linearity in the concentration range of 50 to 150 μg/ml, with a maximum absorbance (λmax) at 275 nm. nih.govresearchgate.net The development of such a method for this compound would involve identifying its λmax in a suitable solvent and constructing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The accuracy and precision of the method would then be validated to ensure its reliability for routine quantitative analysis. nih.gov

Parameter Description Example from Literature (for a Pyrimidine Derivative) nih.gov
λmax Wavelength of maximum absorbance.275 nm
Linearity Range The concentration range over which absorbance is directly proportional to concentration.50 - 150 μg/ml
Correlation Coefficient (r²) A measure of how well the calibration data fit a straight line.> 0.99
Accuracy (% Recovery) The closeness of the measured value to the true value.98.97% to 99.83%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.< 1.5%

This table illustrates typical parameters for a validated quantitative UV-Vis method based on data for a related compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule.

In mass spectrometry, this compound (molecular formula: C₇H₈N₂O₃, molecular weight: 168.15 g/mol ) would be expected to produce a molecular ion peak (M⁺•) at m/z 168 upon electron ionization. The stability of this molecular ion can vary, but it is a crucial piece of information for confirming the molecular weight.

The fragmentation of the molecular ion provides structural clues. chemguide.co.uk For this compound, several fragmentation pathways can be predicted based on its functional groups:

Loss from the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), which would result in a peak at m/z 151 (M-17). libretexts.orgmiamioh.edu Another characteristic loss is that of the entire carboxyl group as a •COOH radical, leading to a fragment at m/z 123 (M-45). libretexts.orglibretexts.org

Loss from the Ethoxy Group: The ethoxy side chain can undergo fragmentation. Alpha-cleavage could lead to the loss of a methyl radical (•CH₃) to give a fragment at m/z 153. A more significant pathway often involves the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement, which would produce a prominent peak at m/z 140.

Cleavage of the Pyrimidine Ring: Heterocyclic rings can undergo complex fragmentation, leading to a series of smaller ions that are characteristic of the ring system.

Predicted Fragment Ion (m/z) Proposed Neutral Loss Formula of Loss Origin of Fragmentation
168--Molecular Ion (M⁺•)
153•CH₃Methyl Radicalα-cleavage at ethoxy group
151•OHHydroxyl Radicalα-cleavage at carboxylic acid
140C₂H₄EthyleneMcLafferty rearrangement of ethoxy group
124•OC₂H₅Ethoxy RadicalCleavage of ether bond
123•COOHCarboxyl Radicalα-cleavage at carboxylic acid

This table outlines plausible fragmentation pathways for this compound based on general principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the calculated exact mass of the molecular ion ([M]⁺•, C₇H₈N₂O₃) is 168.0535.

An experimental HRMS measurement yielding a value very close to 168.0535 would confirm the elemental composition C₇H₈N₂O₃, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. mdpi.com

Chromatographic Techniques for Purity and Separation

Chromatography is essential for the separation, purification, and purity assessment of chemical compounds. For a polar molecule like this compound, several techniques are applicable.

High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for the analysis of non-volatile compounds like pyrimidine carboxylic acids. mdpi.comnih.gov

Reversed-Phase HPLC (RP-HPLC): This would be the method of choice. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. For this compound, a typical mobile phase would be a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in better peak shape and retention. sielc.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography. nih.govscilit.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar organic solvents. The position of the compound is visualized under UV light or by staining.

Gas Chromatography (GC): Standard GC is generally not suitable for underivatized carboxylic acids due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. d-nb.info However, analysis by GC coupled with Mass Spectrometry (GC-MS) is possible after derivatization. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester), allowing for separation and analysis in the gas phase. d-nb.infomdpi.com

Technique Stationary Phase Typical Mobile Phase / Conditions Application
Reversed-Phase HPLC C18 or C8 silicaAcetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid)Quantitative analysis, purity determination, preparative separation
Thin-Layer Chromatography (TLC) Silica gelMixture of organic solvents (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol)Reaction monitoring, rapid purity check
Gas Chromatography (GC) Various (e.g., polar capillary column)Requires prior derivatization (e.g., esterification) to increase volatilityAnalysis of volatile derivatives, often coupled with MS

This table summarizes common chromatographic techniques suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC. researchgate.net This method typically employs a nonpolar stationary phase (such as C8 or C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity. researchgate.net

For the analysis of this compound, a reversed-phase HPLC method would be the most appropriate approach. The carboxylic acid and pyrimidine moieties confer a degree of polarity to the molecule, necessitating a careful selection of the mobile phase to achieve optimal retention and resolution. A typical mobile phase would consist of a mixture of an aqueous component, often with a pH modifier like phosphoric acid or formic acid to control the ionization of the carboxylic acid group, and an organic modifier such as acetonitrile or methanol. helixchrom.comsigmaaldrich.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring is a chromophore that absorbs in the UV region. mdpi.com Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide information about the molecular weight and structure of the compound and any impurities. uran.ua

Illustrative HPLC Method Parameters:

Below is a hypothetical, yet representative, data table outlining typical HPLC parameters for the analysis of this compound, based on established methods for similar compounds.

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Expected Rt ~8-12 min

Detailed Research Findings:

While specific research detailing the HPLC analysis of this compound is not widely available in public literature, studies on analogous compounds like 4-Pyridinecarboxylic acid isomers demonstrate the utility of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to enhance separation. helixchrom.com For pyrimidine antimetabolite drugs, reversed-phase HPLC on C18 columns is a standard method for their determination in various samples. taylorfrancis.com The mobile phase composition, particularly the pH and the organic modifier concentration, are critical parameters that would need to be optimized to achieve baseline separation of this compound from potential starting materials, intermediates, or degradation products.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and low detection limits. colostate.edu Therefore, derivatization is a common and often necessary step to convert the carboxylic acid into a more volatile and less polar derivative prior to GC analysis. colostate.edulmaleidykla.lt

For this compound, a silylation reaction is a suitable derivatization method. nih.govlmaleidykla.lt Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton of the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A nonpolar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically used. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly valuable as it provides both retention time data for quantification and mass spectra for structural confirmation. nih.gov

Illustrative GC Method Parameters:

The following table presents a hypothetical set of GC parameters for the analysis of the TMS-derivative of this compound, based on general methods for carboxylic acid analysis.

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50-500 m/z
Derivatization BSTFA with 1% TMCS at 70 °C for 30 min

Detailed Research Findings:

Specific GC methods for this compound are not readily found in the literature. However, the general principles of GC analysis of carboxylic acids are well-established. lmaleidykla.lt Studies on the GC-MS analysis of pyrimidine bases in biological materials have shown that silylation is an effective derivatization technique. nih.gov The choice of derivatizing agent and reaction conditions are crucial for achieving complete and reproducible derivatization. For complex matrices, headspace GC can be an alternative for analyzing volatile derivatives, as it minimizes the injection of non-volatile matrix components. lmaleidykla.lt The fragmentation pattern of the TMS-derivatized this compound in the mass spectrometer would be a key piece of data for its unequivocal identification.

Solid State Characterization and Crystal Engineering

Single Crystal X-ray Diffraction (SCXRD) Analysis of 2-Ethoxypyrimidine-4-carboxylic Acid and Related Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. While specific SCXRD data for this compound is not publicly available, analysis of the closely related parent compound, Pyrimidine-4-carboxylic acid, provides significant insight into the expected structural characteristics. nih.govresearchgate.net

The crystal structure of Pyrimidine-4-carboxylic acid has been determined by SCXRD. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/m. The asymmetric unit contains the molecule located on a mirror plane. nih.govresearchgate.net The detailed unit cell parameters are presented in the table below.

Table 1: Crystal Data and Structure Refinement for Pyrimidine-4-carboxylic acid

Parameter Value
Chemical Formula C₅H₄N₂O₂
Formula Weight 124.10 g/mol
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 6.0080 (12)
b (Å) 6.3519 (13)
c (Å) 7.4834 (15)
β (°) 112.20 (3)
Volume (ų) 264.41 (9)
Z (molecules/unit cell) 2
Temperature (K) 293

Data sourced from references nih.govresearchgate.net.

In the determined crystal structure of Pyrimidine-4-carboxylic acid, the molecule is planar, with the hetero-ring and carboxylate group atoms being coplanar. researchgate.net For this compound, the pyrimidine (B1678525) ring and the carboxylic acid group are also expected to be nearly coplanar to maximize conjugation. The primary conformational flexibility would arise from the rotation around the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid to the pyrimidine ring. The torsion angles would be dictated by the need to minimize steric hindrance between the ethoxy group, the carboxylic acid, and the adjacent ring nitrogen atom, while optimizing intermolecular packing interactions.

Hydrogen bonds are the dominant intermolecular interactions governing the crystal structures of pyrimidine-carboxylic acids. researchgate.net In the crystal structure of Pyrimidine-4-carboxylic acid, the molecules form chains along the nih.gov direction through O—H⋯N hydrogen bonds. nih.gov The protonated carboxylic acid's oxygen atom acts as a hydrogen bond donor, while a ring nitrogen atom of an adjacent molecule serves as the acceptor, with a reported bond length of 2.658 (3) Å. researchgate.net

This type of robust acid-pyrimidine heterosynthon is a recurring and predictable motif in the crystal engineering of related structures. acs.orgresearchgate.netnih.gov For this compound, this primary O—H⋯N hydrogen bonding is expected to be preserved. The ethoxy group is not a strong hydrogen bond donor or acceptor, but it can participate in weaker C—H⋯O or C—H⋯N interactions, which would provide additional stabilization to the crystal lattice. mdpi.comchemrxiv.org The presence of multiple hydrogen bond donor and acceptor sites in pyrimidine derivatives allows for the formation of highly linked and stable networks. mdpi.comnih.gov

The supramolecular assembly of Pyrimidine-4-carboxylic acid consists of molecular sheets stacked along the ub.edu crystal direction. researchgate.net These sheets are formed by the hydrogen-bonded chains, and the sheets themselves are held together by van der Waals interactions, with an inter-sheet distance of 3.171 (1) Å. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported, it is a known phenomenon among carboxylic acids. rsc.org Different polymorphs can arise from variations in crystallization conditions, leading to different arrangements and intermolecular interactions, which in turn affect physical properties.

Co-crystallization is a powerful crystal engineering strategy to modify the physicochemical properties of a solid without altering the molecule itself. Pyrimidine derivatives are widely used in co-crystal design due to their ability to form robust and predictable hydrogen-bonded synthons with carboxylic acids. nih.govtandfonline.comresearchgate.net Studies on related systems, such as 2-aminopyrimidines co-crystallized with various carboxylic acids, consistently show the formation of reliable synthons like the R₂²(8) ring motif. acs.orgresearchgate.net It is highly probable that this compound could serve as a co-former, engaging in similar predictable hydrogen bonding patterns with other active pharmaceutical ingredients or complementary molecules.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. nih.govmdpi.com Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides information about the polycrystalline bulk sample. Its primary uses in the context of this compound would include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm the identity of a synthesized batch against a known standard.

Purity Analysis: It is highly effective for detecting and quantifying crystalline impurities or identifying the presence of different polymorphic forms within a single sample. mdpi.com

Co-crystal and Salt Screening: PXRD is a primary tool in screening for the formation of new crystalline phases, such as co-crystals or salts, by comparing the diffraction pattern of the product to the patterns of the starting materials. ub.edu

Unit Cell Determination: For new materials where single crystals are not available, PXRD data can be used to determine the unit cell parameters, although a full structure solution is more challenging than with SCXRD. nih.gov

While a reference PXRD pattern for this compound is not available in the cited literature, it remains a standard and indispensable tool for its solid-state characterization. ub.eduresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For a molecule like 2-Ethoxypyrimidine-4-carboxylic acid, DFT calculations would provide fundamental insights into its geometry and electronic characteristics. Such studies are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate both the computational model and the experimental findings.

NMR Chemical Shift PredictionThe Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These calculations provide theoretical chemical shifts that can be correlated with experimental data. For this compound, predicting the chemical shifts would aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the various protons and carbons within the molecule and confirming its structural characterization.

Without published research applying these computational methods to this compound, no specific data tables or detailed findings can be presented.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its structural flexibility (conformational analysis) and its non-covalent interactions with surrounding molecules.

The conformational landscape of this compound is primarily defined by the rotational freedom of the ethoxy and carboxylic acid groups attached to the pyrimidine (B1678525) ring. MD simulations can map the potential energy surface associated with the rotation around the C-O bond of the ethoxy group and the C-C bond of the carboxylic acid group. This analysis reveals the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent. By simulating the molecule in an aqueous solution, researchers can observe how interactions with water molecules influence its preferred shape and orientation. aip.org

Furthermore, MD simulations are crucial for studying the intermolecular interactions that govern the compound's macroscopic properties. A key interaction for this molecule is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen). Simulations can reveal the formation of dimeric structures between two molecules of this compound, where they are linked by strong hydrogen bonds. aip.org This dimerization is a common feature of carboxylic acids. The simulations can also model interactions between the pyrimidine ring's nitrogen atoms, the ethoxy group's oxygen, and solvent molecules, providing a complete picture of the solvation shell and interaction energies.

Simulation ParameterTypical Application for this compoundInsights Gained
Force Field COMPASS, AMBERDefines the potential energy of the system, governing atomic interactions.
Solvent Model TIP3P, SPC/E (for water)Simulates the effect of an aqueous environment on molecular conformation and interactions.
Ensemble NVT, NPTControls thermodynamic variables like temperature and pressure to mimic experimental conditions.
Simulation Time Nanoseconds (ns) to microseconds (µs)Allows for the observation of conformational changes and intermolecular events over time.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed electronic-level insights into how chemical reactions occur. These studies are essential for mapping reaction pathways, identifying intermediate structures, and calculating the energy changes involved. For this compound, such studies can elucidate mechanisms of reactions like decarboxylation, esterification, or electrophilic substitution on the pyrimidine ring. researchgate.netgrowingscience.com

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. Characterizing this transient structure is fundamental to understanding the reaction mechanism. Quantum chemical calculations are used to locate the transition state geometry on the potential energy surface, which corresponds to a first-order saddle point.

For instance, in the decarboxylation of this compound (the loss of CO2), calculations would model the progressive elongation of the C-C bond between the pyrimidine ring and the carboxyl group. The transition state would be the specific geometry where this bond is partially broken, and the new CO2 molecule is beginning to form. umich.edunih.gov Verifying a true transition state involves frequency calculations, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It determines the rate of a chemical reaction. A higher energy barrier corresponds to a slower reaction. Quantum chemical methods are used to compute these barriers with high accuracy.

For a potential reaction involving this compound, such as its reaction with an alcohol to form an ester, calculations would determine the energies of the starting materials (the carboxylic acid and alcohol), the transition state, and the final products (the ester and water). The difference in energy between the reactants and the transition state provides the energy barrier. These calculations can be performed in the gas phase or by using solvent models to account for environmental effects, which can significantly alter the barrier height. nih.gov

Reaction TypeReactantsProductsCalculated Energy Barrier (Illustrative)
Decarboxylation This compound2-Ethoxypyrimidine + CO225-35 kcal/mol
Esterification This compound + Methanol (B129727)Methyl 2-ethoxypyrimidine-4-carboxylate + H2O15-25 kcal/mol
Protonation This compound + H+Protonated this compound5-10 kcal/mol

Note: The energy barrier values are illustrative and represent typical ranges for such reactions involving similar organic molecules.

Advanced Theoretical Approaches (e.g., G3(MP2)//B3LYP)

While standard DFT methods like B3LYP are widely used, high-accuracy composite methods have been developed for more precise thermochemical calculations. researchgate.net The Gaussian-3 (G3) theory, and its variants like G3(MP2)//B3LYP, are examples of such approaches.

The G3(MP2)//B3LYP method involves a multi-step calculation to arrive at a highly accurate final energy. Typically, the geometry of the molecule is first optimized using a lower-level, computationally less expensive method (like DFT with the B3LYP functional). Then, a series of single-point energy calculations are performed on this geometry using more sophisticated and demanding methods (like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory) with larger basis sets. These energies are then combined in a specific formula, including empirical corrections, to extrapolate to a value that is very close to the exact solution of the Schrödinger equation. researchgate.net

For this compound, the G3(MP2)//B3LYP method would be employed to calculate precise thermodynamic quantities such as the standard molar enthalpy of formation (ΔfH°). This level of accuracy is critical for creating reliable thermochemical databases and for validating the results of less computationally intensive methods.

Synthetic Applications and Derivative Chemistry

2-Ethoxypyrimidine-4-carboxylic Acid as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from its two primary reactive sites: the carboxylic acid at the C4 position and the pyrimidine (B1678525) ring itself. The carboxylic acid function is a classical handle for forming a variety of chemical bonds, most notably amide and ester linkages, which are fundamental in the synthesis of biologically active molecules and materials. hepatochem.com The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. gsconlinepress.com

The electron-donating ethoxy group at the C2 position influences the electronic properties of the pyrimidine ring, potentially directing further functionalization. This combination of a stable heterocyclic core and a reactive functional group allows chemists to use this compound as a foundational element to construct larger, more complex molecular architectures with tailored properties.

Synthesis of Novel Pyrimidine-Based Heterocycles

The core structure of this compound is an ideal precursor for the synthesis of more elaborate pyrimidine-based heterocycles, including condensed ring systems and various functional derivatives.

The pyrimidine ring can serve as a foundation for building fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, pyrimido[4,5-c]azepines, and thieno[2,3-d]pyrimidines. mdpi.comnih.gov A common strategy involves initial modification of the carboxylic acid group, followed by intramolecular cyclization. For instance, the carboxylic acid can be converted to an amide, which then undergoes a ring-closing reaction with an adjacent position on the pyrimidine ring (e.g., C5) after appropriate activation or functionalization.

One potential pathway to a condensed system like a pyrimido[4,5-c]azepine could involve the initial amidation of this compound, followed by functionalization at the C5 position of the pyrimidine ring (e.g., via halogenation and then coupling), and finally an intramolecular cyclization to form the seven-membered azepine ring. scribd.com Such fused systems are of significant interest in drug discovery for their rigid conformations, which can lead to higher binding affinity and selectivity for biological targets. nih.gov

The most direct synthetic application of this compound is the derivatization of its carboxyl group. Standard organic chemistry transformations can be readily applied to generate a diverse range of functional derivatives.

Esterification: Esters are commonly synthesized through Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol. commonorganicchemistry.com

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. hepatochem.com Direct reaction between a carboxylic acid and an amine is often inefficient due to acid-base neutralization. libretexts.orgchemistrysteps.com Therefore, coupling agents are widely used to activate the carboxylic acid. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). chemistrysteps.comnih.govsci-hub.st These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine to form the desired amide under mild conditions.

Below is a table of representative derivatization reactions applicable to this compound based on standard synthetic methodologies.

Product TypeReactantReagents and ConditionsGeneral Yield
Methyl EsterMethanol (B129727)H₂SO₄ (cat.), RefluxGood to High
Ethyl EsterEthanolSOCl₂, then Ethanol, Pyridine (B92270), 0°C to RTHigh
Benzyl EsterBenzyl alcoholDCC, DMAP, CH₂Cl₂, RTModerate to High
N-Propyl Amiden-PropylamineEDC, HOBt, DIPEA, DMF, RTGood to High
N-Phenyl AmideAnilineHATU, DIPEA, CH₂Cl₂, RTGood
Morpholine AmideMorpholineT3P, Et₃N, THF, RTGood to High

Note: Yields are generalized based on standard coupling reactions and may vary depending on the specific substrate and precise conditions.

Applications in Scaffold Diversification and Library Synthesis

Combinatorial chemistry and library synthesis are powerful tools in drug discovery for generating a large number of structurally related compounds for high-throughput screening. nih.goviipseries.org The structure of this compound is well-suited for such applications. It can serve as a central scaffold to which diverse building blocks are attached.

A typical library synthesis would involve a "split-and-pool" or parallel synthesis approach. iipseries.org The carboxylic acid group of this compound can be coupled with a large collection of diverse amines to create a primary amide library. Each of these new compounds could then undergo a second diversification step, for example, by targeting the pyrimidine ring for further reactions, thereby creating a two-dimensional library with structural variety at multiple points of the original scaffold.

Chiral Derivatization and Stereoselective Synthesis

In modern drug development, controlling stereochemistry is critical, as different enantiomers of a chiral drug can have vastly different biological activities. While this compound is itself achiral, it can be used in stereoselective synthesis.

One common approach is chiral derivatization. The carboxylic acid can be reacted with a chiral auxiliary, such as a chiral alcohol or amine, to form a mixture of diastereomers. These diastereomers possess different physical properties and can often be separated using standard techniques like chromatography. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure pyrimidine derivative. While specific applications of this technique to this compound are not widely documented, the methodology is a fundamental principle in asymmetric synthesis. masterorganicchemistry.com

Exploration of Reaction Pathways for Functionalization at Different Pyrimidine Positions

Beyond the reactivity of the carboxyl group, the pyrimidine ring itself offers opportunities for further functionalization. The pyrimidine ring is known to be electron-deficient, which influences its reactivity. researchgate.net The presence of an electron-donating ethoxy group at C2 and an electron-withdrawing carboxylic acid group at C4 creates a unique electronic environment.

The C5 position, situated between the two activating/deactivating groups, is a primary site for further reactions. For example, it may be susceptible to electrophilic halogenation under controlled conditions. The resulting 5-halo-2-ethoxypyrimidine-4-carboxylic acid derivative could then be used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce aryl or other substituents, greatly expanding the structural diversity of the scaffold. Furthermore, the ethoxy group at the C2 position could potentially be displaced by strong nucleophiles under certain conditions, offering another route for modification. researchgate.net Understanding these reaction pathways is key to fully exploiting the synthetic potential of this versatile building block.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis for compounds like 2-Ethoxypyrimidine-4-carboxylic acid is intrinsically linked to the principles of green chemistry. The aim is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. powertechjournal.com Traditional synthetic methods for pyrimidines often involve harsh conditions and toxic reagents. rasayanjournal.co.in Emerging research focuses on several key areas to create more sustainable pathways. benthamdirect.comnih.gov

Key green chemistry approaches applicable to pyrimidine (B1678525) synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often allows for solvent-free reactions. powertechjournal.comrasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields under milder conditions. rasayanjournal.co.in

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids or water is a major focus. rasayanjournal.co.in

Catalysis: The development of reusable and non-toxic catalysts, including solid-supported catalysts and magnetic nanocatalysts, is crucial for sustainable processes. powertechjournal.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (mechanochemistry) simplifies purification, reduces waste, and lowers environmental impact. rasayanjournal.co.inijpsr.com

A notable sustainable approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, which are derivable from renewable biomass sources like lignocellulose. organic-chemistry.orgnih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, producing water and hydrogen as the only byproducts. nih.govacs.org Adapting such a strategy for the synthesis of this compound could represent a significant step forward in its sustainable production.

Green Synthesis TechniquePotential Advantages for this compound Synthesis
Microwave IrradiationFaster reaction rates, higher yields, reduced side products. powertechjournal.comrasayanjournal.co.in
Ultrasound ActivationEnergy efficiency, milder reaction conditions. rasayanjournal.co.in
BiocatalysisHigh selectivity, biodegradable catalysts, operation in aqueous media. powertechjournal.com
Solvent-Free MechanochemistryReduced solvent waste, simplified workup, potential for new reactivity. rasayanjournal.co.in
Iridium-Catalyzed MCRUse of renewable alcohol feedstocks, high atom economy. organic-chemistry.orgnih.govacs.org

Advanced Spectroscopic and Imaging Techniques for Characterization

Thorough characterization is fundamental to understanding the structure, purity, and properties of this compound and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routine, future research will leverage more advanced and sensitive methods. amegroups.orgjchr.org

Future characterization may involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for unambiguously assigning the structure of complex derivatives and for studying intermolecular interactions.

Solid-State NMR (ssNMR): This can provide crucial information about the structure and polymorphism of the compound in its solid form, which is vital for pharmaceutical applications.

Fourier Transform Infrared (FTIR) Spectroscopy: In-depth analysis of FTIR spectra helps in identifying characteristic vibrational modes of the pyrimidine ring and its functional groups, including amino, methyl, and halogen substituents. vandanapublications.com The carboxylic acid group itself has distinct IR signals, such as a broad O-H stretch (3500-2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). libretexts.orgoregonstate.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are indispensable for confirming elemental compositions and identifying trace impurities or metabolites.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional molecular structure, providing precise data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. mdpi.com

While molecular imaging techniques are less commonly applied for small molecules like this, advanced microscopy methods could be used to study the morphology of its crystalline forms or its distribution within a material or biological matrix.

Spectroscopic TechniqueInformation Provided for this compound
1D/2D NMRConnectivity, chemical environment of atoms, 3D structure in solution. mdpi.com
FTIR SpectroscopyPresence of functional groups (C=O, O-H, C-O, C=N), ring vibrations. vandanapublications.comoregonstate.edu
Mass SpectrometryMolecular weight, elemental formula, fragmentation patterns. oregonstate.edu
X-ray CrystallographyPrecise 3D structure, bond lengths/angles, crystal packing. mdpi.com

Integration of Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and development of new molecules and processes. researchgate.net For this compound, these technologies offer powerful tools for designing novel analogs and optimizing synthetic pathways. preprints.orgmdpi.com

Key applications include:

Retrosynthesis Prediction: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are more sustainable or cost-effective than current methods. engineering.org.cn

Reaction Outcome Prediction: Machine learning models can predict the yield, selectivity, and potential byproducts of a chemical reaction under various conditions (e.g., solvent, temperature, catalyst), reducing the need for extensive trial-and-error experimentation. chemcopilot.comeurekalert.org

De Novo Drug Design: Generative AI models can design novel derivatives of this compound with specific desired properties, such as improved binding affinity to a biological target or better pharmacokinetic profiles. nih.govrsc.org

Process Optimization: AI can be used to optimize reaction conditions in real-time, leading to higher efficiency and purity in the synthesis of the compound. preprints.org

By integrating AI, researchers can navigate the vast chemical space more effectively, prioritizing the synthesis of compounds with the highest probability of success and streamlining the path from design to production. mdpi.com

Exploration of Novel Derivatization Reagents and Methodologies

Creating derivatives of this compound is essential for exploring its structure-activity relationships and developing new applications. Future research will focus on novel reagents and methodologies to modify both the carboxylic acid group and the pyrimidine core. nih.gov

Avenues for exploration include:

Carboxylic Acid Derivatization: Beyond standard esterification or amidation, novel coupling reagents can create more complex structures. thermofisher.com Chiral derivatization reagents are also being developed for the separation and analysis of enantiomers of related chiral carboxylic acids using techniques like HPLC. researchgate.netbohrium.com

C-H Functionalization: Direct C-H bond activation is a powerful strategy for modifying the pyrimidine ring without the need for pre-functionalized starting materials. nih.gov This atom-efficient method allows for the introduction of new substituents at specific positions on the heterocyclic core.

Skeletal Editing: Emerging techniques allow for the transformation of the core heterocyclic scaffold itself. For instance, methods have been developed to convert pyrimidines into other heterocycles like pyridines through a two-atom swap, which could dramatically alter the properties of the molecule. chinesechemsoc.orgchinesechemsoc.org This offers a powerful tool for late-stage functionalization of complex molecules. chinesechemsoc.org

These advanced methodologies provide a toolkit for generating diverse libraries of compounds based on the this compound scaffold, enabling extensive exploration of its chemical and biological potential. nih.gov

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net They are a cornerstone of green chemistry and drug discovery. rasayanjournal.co.in

Future research could explore the use of this compound or its precursors as a component in MCRs. For example, a regioselective, iridium-catalyzed MCR has been developed for pyrimidine synthesis using an amidine and up to three different alcohols. nih.govacs.org Investigating whether the functional groups of this compound (the carboxylic acid, the ethoxy group, or the ring nitrogens) can participate in novel MCRs could lead to the discovery of entirely new classes of complex heterocyclic compounds. organic-chemistry.org The development of such reactions would be particularly valuable for creating large, diverse libraries of compounds for high-throughput screening. nih.gov

Computational Design of Novel Analogs and Reaction Pathways

Computational chemistry provides powerful predictive tools that complement and guide experimental work. For this compound, computational methods are crucial for designing new analogs and understanding potential reaction mechanisms.

Future computational efforts will likely focus on:

Molecular Docking and Dynamics: These methods are used in computer-aided drug discovery (CADD) to predict how analogs of this compound might bind to biological targets like enzymes or receptors. tandfonline.com

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, predict its reactivity, and model the transition states of potential reactions. nih.govrsc.org This can help in understanding reaction mechanisms and designing more efficient synthetic pathways.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, allowing researchers to prioritize compounds with favorable drug-like characteristics before they are synthesized. tandfonline.com

By leveraging these computational tools, researchers can rationally design new molecules based on the this compound scaffold and explore new synthetic strategies in a time- and cost-effective manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxypyrimidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Nucleophilic substitution of halogenated pyrimidine precursors (e.g., 4-chloro or 6-bromo derivatives) with ethoxide under basic conditions (e.g., KOH/EtOH) is a common route. Solvent choice (e.g., DMSO vs. ethanol) and temperature (60–100°C) critically affect reaction kinetics and byproduct formation. Purification via recrystallization or column chromatography is recommended to isolate the carboxylic acid derivative .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (≥98%) and NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~256 nm) and LC-MS to identify breakdown products (e.g., hydrolysis to pyrimidine-4-carboxylic acid). Store at –20°C in anhydrous conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s binding affinity in enzyme inhibition studies compared to methoxy or hydroxyl analogs?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase). Compare binding scores of this compound with analogs like 4-methoxy or 6-hydroxypyrimidine derivatives. Validate with in vitro inhibition assays (IC50 values) under standardized conditions .
  • Data Contradictions : Discrepancies between computational and experimental results may arise from solvent effects (e.g., DMSO interference) or protein flexibility. Use co-crystallization studies to resolve ambiguities .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different cell lines?

  • Methodology :

  • Variable Control : Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers).
  • Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants affecting cytotoxicity.
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify pathway-specific effects .
    • Case Study : Inconsistent antimicrobial activity may stem from differential membrane permeability; use logP calculations (e.g., XLogP3 ~1.2) to correlate lipophilicity with efficacy .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

  • Methodology :

  • Structural Modifications : Introduce polar groups (e.g., –NH2 at position 5) or prepare sodium salts.
  • Prodrug Synthesis : Link the carboxylic acid to ester prodrugs (e.g., pivaloyloxymethyl) for improved absorption.
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., ACD/Percepta) .

Methodological Tables

Table 1 : Comparative Reactivity of Pyrimidine-4-carboxylic Acid Derivatives

Substituent PositionReactivity with EthoxideYield (%)Common Byproducts
2-EthoxyHigh75–854-Chloro derivatives
6-BromoModerate60–70Dehalogenated pyrimidine
4-MethoxyLow50–60Hydrolyzed acid
Data synthesized from .

Table 2 : Biological Activity of this compound in Antimicrobial Assays

OrganismMIC (µg/mL)Assay ConditionsReference Compound
S. aureus (MRSA)12.5Mueller-Hinton brothCiprofloxacin (1.0)
E. coli (K12)>100LB medium, pH 7.0Ampicillin (5.0)
Adapted from .

Safety and Handling

  • Storage : –20°C in sealed, desiccated containers to prevent hydrolysis .
  • Toxicity : Classified as hazardous; avoid inhalation/contact. Use PPE and fume hoods per SDS guidelines .

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2-Ethoxypyrimidine-4-carboxylic acid

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